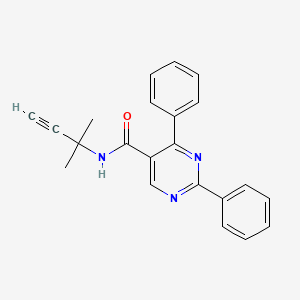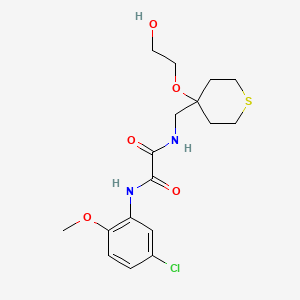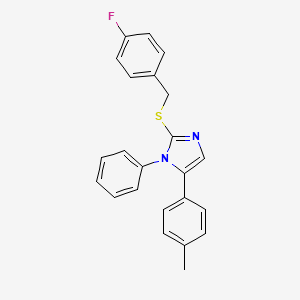
N-(1,1-dimethyl-2-propynyl)-2,4-diphenyl-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1,1-dimethyl-2-propynyl)-2,4-diphenyl-5-pyrimidinecarboxamide" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities and applications in material science. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions and the condensation of various precursors. For instance, the synthesis of polyamides containing pyridyl moieties, which are structurally related to pyrimidines, can be achieved through direct polycondensation reactions involving carboxyanilino carbonyl pyridine with aromatic diamines . Similarly, the synthesis of other pyrimidine derivatives, such as triazolopyrimidines, can be accomplished by cyclization of thiosemicarbazide in the presence of nickel nitrate . These methods highlight the versatility of cyclization and condensation reactions in creating complex pyrimidine structures.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. The crystal structure of these compounds can be determined using single-crystal X-ray diffraction, which provides insights into the intermolecular interactions and molecular conformations . For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine reveals the formation of inversion dimers and π-stacking interactions between aromatic systems .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including cycloadditions with heterocumulenes, leading to the formation of novel pyrimido[4,5-d]pyrimidine derivatives . These reactions often involve the elimination of small molecules like dimethylamine and subsequent tautomerization, showcasing the reactivity of the pyrimidine ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and reactivity, are influenced by the substituents on the pyrimidine ring. Polyamides containing pyridyl moieties, for example, exhibit good solubility in polar solvents and possess inherent viscosities that suggest potential applications in material science . The thermal properties of these polymers can be investigated using thermal gravimetric analysis, indicating their suitability for high-temperature applications .
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Research has delved into the synthesis of various derivatives and analogs of pyrimidine compounds, aiming to explore their structural and functional diversity. For instance, studies on the formation of heterocyclic compounds have shown that certain reactions involving N-diphenylmethylene derivatives can lead to the creation of imidazolidinone, triazinone, and pyrimidinone derivatives, highlighting the versatility of pyrimidine derivatives in synthesizing a wide range of heterocyclic structures (Matsuda, Yamamoto, & Ishii, 1976).
Biological Applications and Labeling Studies
The photophysical properties of rhenium(I) polypyridine maleimide complexes, which share a structural resemblance to pyrimidine derivatives, have been investigated for their potential in biological labeling. These complexes exhibit intense and long-lived photoluminescence, making them suitable for thiol-specific luminescent labels in biological molecules like oligonucleotides and proteins. This suggests that derivatives of N-(1,1-dimethyl-2-propynyl)-2,4-diphenyl-5-pyrimidinecarboxamide could potentially be utilized in similar biological labeling and imaging applications, facilitating the study of biological processes at the molecular level (Lo, Hui, Ng, & Cheung, 2002).
Conformational and Aggregation Insights
The study of structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines offers insights into their conformational features. By varying substituents at specific positions, significant differences in intermolecular interaction patterns are observed, affecting the compound's physical and chemical properties. This research underscores the importance of structural diversity in dictating the behavior of pyrimidine derivatives, which could be crucial for designing compounds with desired physical, chemical, or biological properties (Nagarajaiah & Begum, 2014).
Propiedades
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)-2,4-diphenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-4-22(2,3)25-21(26)18-15-23-20(17-13-9-6-10-14-17)24-19(18)16-11-7-5-8-12-16/h1,5-15H,2-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUDESSBXDOPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)

![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)


![(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid](/img/structure/B2552148.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2552150.png)


![2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol](/img/structure/B2552155.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2552162.png)